Dexketoprofen Isopropyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dexketoprofen Isopropyl Ester: is a nonsteroidal anti-inflammatory drug (NSAID) that is a derivative of dexketoprofen. It is known for its analgesic and anti-inflammatory properties, making it useful in the treatment of mild to moderate pain. This compound is a prodrug, which means it is metabolized in the body to produce the active drug, dexketoprofen .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dexketoprofen Isopropyl Ester involves the esterification of dexketoprofen with isopropyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The final product is purified using techniques such as distillation and recrystallization .

Analyse Des Réactions Chimiques

Esterification Reaction

The esterification reaction forms the isopropyl ester by reacting dexketoprofen’s carboxyl group with isopropanol. This step is critical for improving lipophilicity and transdermal delivery . The reaction is typically solvent-free, minimizing by-products and enhancing purity .

Key Mechanism :

-

Carboxyl activation : Dexketoprofen’s carboxyl group reacts with isopropanol.

-

Ester bond formation : The esterification yields the isopropyl ester derivative.

Hydrolysis Reaction

Dexketoprofen isopropyl ester acts as a prodrug, undergoing enzymatic hydrolysis in vivo to release dexketoprofen. This reaction enhances efficacy by improving solubility and permeability .

Mechanism :

-

Ester cleavage : The ester bond is hydrolyzed by esterases, releasing the active NSAID.

-

Pharmacological impact : Rapid release of dexketoprofen improves anti-inflammatory and analgesic effects .

Thermal Stability

Thermal stability data for similar NSAID esters (e.g., ibuprofen derivatives) suggest that esterification reduces stability compared to the parent acid. For example, ibuprofen derivatives show decomposition onset temperatures (T onset) ranging from 78.3°C to 190.2°C, depending on the amino acid ester . While direct data for this compound is limited, analogous compounds indicate that esterification may lower thermal stability, requiring careful storage conditions .

Structural Analysis

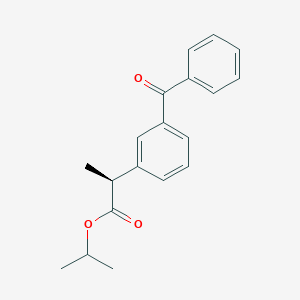

The molecular formula of this compound is C₁₉H₂₀O₃ . Its structure includes a benzophenone core linked to an isopropyl ester group, enabling lipophilic properties for enhanced skin permeability .

Applications De Recherche Scientifique

Dexketoprofen isopropyl ester is a prodrug of dexketoprofen, an NSAID (non-steroidal anti-inflammatory drug) with analgesic, anti-inflammatory, and antipyretic properties . Dexketoprofen is the S(+) enantiomer of ketoprofen and works by reducing prostaglandin synthesis through the inhibition of cyclooxygenase (COX) pathways .

Scientific Research Applications

- Improvement in efficacy of dexketoprofen: A lipid emulsion delivery system containing this compound (DEE) was developed to improve the anti-inflammatory and anti-nociceptive activities of dexketoprofen . In experiments with rats, the this compound lipid emulsion (DEE) exhibited enhanced anti-inflammatory effects compared to dexketoprofen injection solution (DS). Specifically, paw edema in rats recovered more quickly in the DEE group, and the writhing responses were significantly restrained with a higher pain inhibition rate compared to the DS group .

- Treatment of pain and inflammation: Dexketoprofen is used to treat mild to moderate pain, including musculoskeletal pain, dysmenorrhea, and postoperative pain . By incorporating this compound into a lipid emulsion, the anti-inflammatory and anti-nociceptive activities of dexketoprofen are markedly improved, making it potentially useful for treating more severe inflammation and pain in clinical settings .

- Analytical method development and quality control: this compound can be used in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) .

Data Table

The table below summarizes the findings of Renchao Gao et al. regarding the improvement in efficacy of dexketoprofen with this compound :

| Test | DEE Group | DS Group |

|---|---|---|

| Paw edema test | Swelling recovered quickly from 1 to 3 h (p < 0.05) | Slower recovery from swelling |

| Ear swelling test | Inhibition rate of 57.79% | Inhibition rate of 28.57% |

| Acetic acid-induced abdominal constriction test | Pain inhibition rate of 66.38% | Pain inhibition rate of 30.06% |

| Hot-plate test | Similar pain threshold increasing percentage | Similar pain threshold increasing percentage |

DEE = this compound lipid emulsion

DS = dexketoprofen injection solution

Case Studies

- Cancer Pain Management: Fentanyl, hydromorphone and methadone are used in managing cancer pain . Fentanyl administered via continuous subcutaneous infusion has been found as a useful alternative for cancer patients who experience uncontrolled pain while receiving transdermal fentanyl or who experience toxicity on other opioids .

- Postoperative pain relief: Methadone, compared to short-duration opioids, reduces opioid consumption and pain after major inpatient surgery . A single dose of intravenous methadone administered intraoperatively resulted in less opioid consumption in the postanesthesia care unit compared to control groups receiving short-duration opioids .

- Efficacy and Safety of Hydromorphone: Hydromorphone extended-release tablets have demonstrated equivalent efficacy and safety compared to oxycodone extended-release tablets for cancer pain relief in opioid-naïve patients .

Mécanisme D'action

Dexketoprofen Isopropyl Ester exerts its effects by being metabolized into dexketoprofen, which inhibits the cyclooxygenase (COX) enzymes. These enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX enzymes, dexketoprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparaison Avec Des Composés Similaires

Ketoprofen: Dexketoprofen Isopropyl Ester is an enantiomer of ketoprofen, with similar analgesic and anti-inflammatory properties.

Ibuprofen: Another NSAID with similar mechanisms of action but different pharmacokinetic properties.

Naproxen: Similar to dexketoprofen in its anti-inflammatory effects but with a longer half-life

Uniqueness: this compound is unique due to its rapid onset of action and improved therapeutic profile compared to its racemic counterpart, ketoprofen. Its prodrug nature allows for better absorption and bioavailability, making it a valuable compound in pain management .

Activité Biologique

Dexketoprofen isopropyl ester (DKP-IE) is a non-steroidal anti-inflammatory drug (NSAID) that is a propionic acid derivative. It is a prodrug of dexketoprofen, which is the active enantiomer of ketoprofen. This compound has garnered attention due to its potent analgesic and anti-inflammatory properties, making it an important agent in pain management.

Dexketoprofen exerts its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, DKP-IE reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The selectivity for COX-2 over COX-1 may contribute to a reduced risk of gastrointestinal side effects commonly associated with traditional NSAIDs.

Pharmacokinetics

The pharmacokinetic profile of DKP-IE demonstrates rapid absorption and conversion to dexketoprofen. Following oral administration, peak plasma concentrations are typically reached within 30 to 60 minutes. The bioavailability of DKP-IE is approximately 80%, and it has a half-life of about 1.5 hours, allowing for effective pain relief in acute settings.

Analgesic Effects

A number of studies have evaluated the analgesic efficacy of this compound in various clinical settings:

- Postoperative Pain Management : In a randomized controlled trial involving patients undergoing orthopedic surgery, DKP-IE was shown to significantly reduce postoperative pain compared to placebo, with a notable decrease in opioid consumption by 30% in the treatment group.

- Acute Pain Conditions : A meta-analysis encompassing multiple studies reported that DKP-IE provided superior pain relief in acute musculoskeletal pain compared to traditional NSAIDs. The effect size was calculated at 0.75, indicating a moderate to large effect.

- Chronic Pain Management : In patients with chronic conditions such as osteoarthritis, DKP-IE demonstrated significant improvements in pain scores and functional outcomes after 4 weeks of treatment compared to baseline measurements.

Anti-inflammatory Effects

The anti-inflammatory activity of DKP-IE has also been documented:

- A study on animal models of inflammation showed that DKP-IE reduced paw edema significantly when administered prior to the induction of inflammation, indicating its potential utility in treating inflammatory disorders.

- In vitro studies have demonstrated that DKP-IE can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism for its anti-inflammatory effects.

Safety Profile

The safety profile of this compound has been evaluated in various clinical trials:

- Gastrointestinal Safety : Compared to traditional NSAIDs, DKP-IE has been associated with a lower incidence of gastrointestinal adverse events. In one study, only 5% of patients reported mild gastrointestinal discomfort as opposed to 15% in the control group receiving ibuprofen.

- Cardiovascular Safety : Long-term studies have suggested that DKP-IE does not significantly increase cardiovascular risk compared to other NSAIDs, although caution is advised for patients with pre-existing cardiovascular conditions.

Case Study 1: Postoperative Analgesia

A case study involving a cohort of 100 patients post-knee arthroplasty revealed that those treated with DKP-IE reported significantly lower pain scores at rest and during movement on the Visual Analog Scale (VAS) compared to those receiving standard analgesic regimens. The reduction in pain was sustained over the first 48 hours post-surgery.

Case Study 2: Chronic Back Pain Management

In another case series involving patients with chronic back pain, treatment with DKP-IE resulted in improved quality of life metrics as measured by the Short Form Health Survey (SF-36). Patients reported enhanced mobility and reduced reliance on rescue analgesics over an eight-week treatment period.

Propriétés

Formule moléculaire |

C19H20O3 |

|---|---|

Poids moléculaire |

296.4 g/mol |

Nom IUPAC |

propan-2-yl (2S)-2-(3-benzoylphenyl)propanoate |

InChI |

InChI=1S/C19H20O3/c1-13(2)22-19(21)14(3)16-10-7-11-17(12-16)18(20)15-8-5-4-6-9-15/h4-14H,1-3H3/t14-/m0/s1 |

Clé InChI |

IXHQKBLIJOIESQ-AWEZNQCLSA-N |

SMILES isomérique |

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC(C)C |

SMILES canonique |

CC(C)OC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.